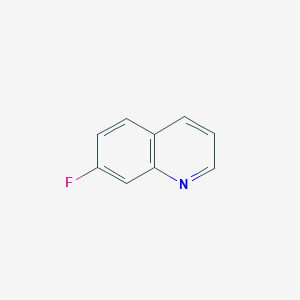

7-Fluoroquinoline

概要

説明

7-Fluoroquinoline (CAS RN: 396-32-7) is a halogenated quinoline derivative with the molecular formula C₉H₆FN and a molecular mass of 147.15 g/mol. It features a fluorine atom at the 7-position of the bicyclic quinoline scaffold, which significantly influences its electronic and steric properties. The compound has a boiling point of 127–129°C at 30 Torr and is synthesized via thermal condensation of meta-fluoroaniline with diethyl ethoxymethylenemalonate in Dowtherm A, yielding 86% purity . Alternative synthetic routes, such as palladium(0)-catalyzed cyclopropane C–H bond functionalization, achieve 73% yield under optimized conditions .

The fluorine atom enhances the compound’s electron-withdrawing character, making it a valuable intermediate in medicinal chemistry and materials science. However, its propensity for nucleophilic aromatic substitution (e.g., with amines) poses challenges in synthetic applications .

準備方法

Skraup Synthesis Using Glycerol and Nitrobenzene

The Skraup reaction remains a foundational method for constructing quinoline cores, including 7-fluoroquinoline derivatives. A notable example involves the cyclization of 3-bromo-5-fluoroaniline hydrochloride with glycerol in nitrobenzene under acidic conditions .

Reaction Conditions and Mechanism

In a representative procedure, 3-bromo-5-fluoroaniline hydrochloride (2.9 g, 12.89 mmol) is combined with glycerol (1.9 mL, 25.99 mmol), nitrobenzene (1.3 mL), sulfuric acid (3.5 mL), and iron(II) sulfate heptahydrate (0.23 g, 0.82 mmol). The mixture is heated at 80°C overnight, facilitating the formation of the quinoline ring via dehydration and cyclization . Nitrobenzene acts as both solvent and oxidizing agent, while FeSO₄ mitigates excessive oxidation.

Workup and Isomer Separation

Post-reaction, the crude product is basified with 12 N NaOH and extracted with dichloromethane. Flash chromatography (50:50 ethyl acetate/hexane) separates the isomers 5-bromo-7-fluoroquinoline and 7-bromo-5-fluoroquinoline , yielding 1.03 g (30%) of a 1:1 mixture . MS(ESI) confirms the molecular ion at m/z 227.9 (M+H⁺). Despite its utility, this method’s moderate yield and isomer complexity limit scalability.

Cyclization Reactions with Acid Chlorides

Modification of fluoroquinolone acid chlorides provides a versatile pathway to this compound derivatives. For instance, norfloxacin and ciprofloxacin acid chlorides react with 5-chloroanthranilic acid to form benzoxazine intermediates, which subsequently undergo amine coupling .

Benzoxazine Intermediate Formation

As detailed in Scheme 23 of , norfloxacin acid chloride reacts with 5-chloroanthranilic acid in the presence of morpholine, yielding 7-mono- or 5,7-disubstituted products depending on reaction conditions. The benzoxazine intermediate is critical for introducing diversity at the 7-position.

Amine Coupling and Heterocycle Formation

The benzoxazine intermediate further reacts with 4-(6-methylbenzo[d]thiazol-2-yl)aniline to install a thiazole moiety at C-7. This step highlights the method’s flexibility for synthesizing hybrid pharmacophores with enhanced biological activity .

Nucleophilic Substitution at the C-7 Position

Nucleophilic displacement of fluorine at C-7 enables precise functionalization. A study by demonstrates the synthesis of 7-substituted triazolidine dione derivatives from (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1, oxazino[2,3,4-ij]quinoline-6-carboxylic acid.

Reaction with Urazine Derivatives

Heating the fluoroquinolone core with 4-amino-1,2,4-triazolidine-3,5-dione in DMF at reflux for 30 hours installs the triazolidine dione group at C-7. Potassium carbonate facilitates deprotonation, while hydrochloric acid neutralization precipitates the product . This method achieves an 85% yield, with IR and ¹H-NMR confirming substitution at C-7 .

para-Aminophenyl Urazole Derivatives

Extending this approach, 4-para-aminophenyl urazole reacts under similar conditions to yield 70% of the C-7-substituted product. MS (m/z 377 M⁺) and decomposition points (297°C) validate structural integrity .

Patent Methods Involving Piperazine and Cyclopropylaminomethyl Groups

Patent CN102276628A discloses methods for synthesizing 7-fluoroquinolones with piperazine and pyrrolidine substituents .

Piperazine Substitution

In Embodiment 7a, intermediate 5a reacts with piperazine in DMF under reflux, yielding 86% of 10a . ¹H-NMR (CDCl₃) confirms the piperazine moiety’s integration, with δ 3.71–3.85 ppm corresponding to N-CH₂ protons .

Cyclopropylaminomethyl-Pyrrolidine Derivatives

Reacting intermediate 5a with (3S,4R)-3-cyclopropylaminomethyl-4-fluoropyrrolidine produces 18a in 53% yield. The cyclopropyl group enhances lipophilicity, as evidenced by MS (m/z 456.1 M⁺) .

Comparative Analysis of Synthetic Methods

化学反応の分析

Nucleophilic Substitution Reactions

Fluoroquinolones undergo nucleophilic substitution at electron-deficient positions. A notable example involves replacing halogen atoms at the C-7 position:

Example Reaction :

7-Chloro-6-fluoroquinolone-3-carboxylic acid reacts with N-ethylpiperazine in water using a {Mo<sub>132</sub>} catalyst (0.08 g, 5 mL H<sub>2</sub>O, reflux) to yield 97% product in 30 minutes .

Key factors influencing substitution efficiency:

- Catalyst use : {Mo<sub>132</sub>} enhances reaction rates by stabilizing transition states .

- Solvent polarity : Polar solvents (e.g., H<sub>2</sub>O, DMF) improve nucleophilicity and solubility .

Cyclization Reactions

Cyclization strategies construct fused heterocyclic systems, enhancing biological activity:

Example : Synthesis of pyrazolo[4,3-c]pyridine hybrids:

- Ethyl 3-aminopropanoate reacts with acrylonitrile to form secondary amine intermediates.

- Boc-protected intermediates undergo cyclization with NaH/toluene (83% yield) .

| Starting Material | Cyclizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 3-aminopropanoate hydrochloride | NaH | Toluene, reflux | Cyanoketone intermediate | 83% |

| Boc-protected bicyclic amines | Methylhydrazine | Ethanol, 60°C | Pyrazolo[4,3-c]pyridine derivatives | 72–85% |

Oxidation and Reduction

Fluoroquinoline derivatives undergo redox transformations at specific positions:

Oxidation :

- Quinoline N-oxide formation using H<sub>2</sub>O<sub>2</sub>/acetic acid .

Reduction : - Dihydroquinoline synthesis via NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

Side-Chain Functionalization

Modifications at the C-3 carboxylic acid group enable diverse pharmacophore development:

Esterification :

- Methanol/H<sub>2</sub>SO<sub>4</sub> converts carboxylic acid to methyl esters (85–92% yield) .

Amidation : - Coupling with amines using EDC/HOBt yields fluoroquinolone-amide hybrids .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/heteroaryl groups:

Suzuki–Miyaura Reaction :

7-Bromo-6-fluoroquinoline reacts with phenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> to form biaryl derivatives (78% yield) .

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 80°C, 12 hrs | 78% |

Mechanistic Insights

- DNA gyrase inhibition : Fluoroquinolones stabilize enzyme-DNA complexes via π-π stacking and hydrogen bonding (docking scores: −9.2 to −11.4 kcal/mol) .

- Cytotoxicity : Alkyl chain elongation in N(7)-modified derivatives reduces antibacterial activity due to decreased membrane permeability (MIC increases from 0.156 μg/mL to 50 μg/mL) .

科学的研究の応用

Antibacterial Activity

7-Fluoroquinoline exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom at position 7 enhances the compound's ability to penetrate bacterial cells, making it effective against resistant strains.

Antiviral and Antifungal Properties

Recent studies indicate that fluoroquinolone derivatives, including this compound, possess antiviral and antifungal activities, expanding their therapeutic potential beyond traditional antibacterial applications.

Case Studies on Antiviral Efficacy

- A study demonstrated that modified fluoroquinolones showed promising results against viral infections related to COVID-19, suggesting their utility in treating viral pneumonia when conventional therapies are lacking .

- In vitro assays have indicated antifungal activity against strains of Candida, highlighting the compound's versatility in addressing multiple infectious agents .

Anticancer Potential

Emerging research suggests that this compound may also have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies.

Mechanisms of Anticancer Activity

The compound appears to inhibit cell proliferation through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.

Neurological Applications

Research has identified potential neurological applications for fluoroquinolones, including this compound, particularly regarding their effects on neurological disorders.

Adverse Effects and Neurological Complications

While exploring its therapeutic potential, it is crucial to note that fluoroquinolones can induce neurological side effects, including peripheral neuropathy and cognitive dysfunction . These adverse reactions necessitate careful patient monitoring during treatment.

作用機序

The mechanism of action of 7-Fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death .

類似化合物との比較

Halogen-Substituted Quinolines

Halogen substitution at the 7-position of quinoline alters reactivity, bioavailability, and target binding. Key comparisons include:

- Reactivity: The fluorine atom’s small size and strong electron-withdrawing effect make this compound more reactive toward nucleophiles than bulkier 7-chloro or 7-bromo analogues. This limits its stability in amine-rich environments .

- Medicinal Chemistry: 7-Chloroquinoline derivatives (e.g., 7-chloro-4-(pyrrolidin-1-yl)quinoline) show superior antimalarial efficacy due to better target affinity and resistance profile compared to 7-fluoro counterparts .

Alkyl-Substituted Quinolines

Alkyl groups modulate solubility and steric interactions:

- Steric Effects: The methyl group in 7-fluoro-2-methylquinoline increases steric hindrance, reducing unwanted side reactions while maintaining aromatic stability .

- Functionalization Potential: Chloromethyl derivatives (e.g., 2-chloro-3-(chloromethyl)-7-fluoroquinoline) serve as versatile intermediates for synthesizing hybrid molecules with enhanced bioactivity .

Nitro and Functional Group Derivatives

Functional groups like nitro or carboxylic acid alter physicochemical properties:

- Nitro Derivatives: The nitro group in 7-fluoro-6-methyl-5-nitroisoquinoline facilitates electron transfer reactions, making it useful in catalytic systems .

- Carboxylic Acid Derivatives: Compounds like 7-fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid exhibit broad-spectrum antibacterial activity by targeting DNA gyrase .

生物活性

7-Fluoroquinoline is a derivative of the quinoline class of compounds, which are notable for their diverse biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the quinoline ring system. This modification enhances its pharmacological properties compared to non-fluorinated analogs. The basic structure can be represented as follows:

Antibacterial Activity

Mechanism of Action

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

In Vitro and In Vivo Studies

A variety of studies have documented the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from selected studies:

Case Studies

Several clinical case reports have highlighted the biological activity and potential adverse effects associated with fluoroquinolone derivatives, including this compound.

- Case Report on Adverse Effects : A study documented severe adverse reactions in patients treated with fluoroquinolones, including muscle weakness and neurological symptoms. These findings suggest that while this compound is effective against bacterial infections, it may also pose risks for certain patients, particularly those with pre-existing conditions .

- Antibacterial Efficacy Against Resistant Strains : Another study demonstrated that this compound exhibited significant activity against resistant strains of Escherichia coli, indicating its potential as a therapeutic agent in treating antibiotic-resistant infections .

Research Findings

Recent research has focused on enhancing the efficacy of this compound through various modifications and formulations. For example, complexation with macrocyclic hosts like cucurbituril has been shown to improve its antibacterial potency by increasing solubility and stability in physiological conditions .

Enhanced Activity Through Complexation

The following table illustrates the impact of complexation on the MIC values of this compound derivatives:

| Compound | MIC without CB7 | MIC with CB7 |

|---|---|---|

| This compound | 0.5 µg/ml | 0.05 µg/ml |

| Danofloxacin | 0.261 µg/ml | 0.052 µg/ml |

This data indicates that the presence of cucurbituril significantly enhances the antibacterial activity of fluoroquinolone derivatives.

特性

IUPAC Name |

7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192712 | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-32-7 | |

| Record name | 7-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。